4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

PROTAC linker SAR ternary complex

PROTAC linker-length mismatch stalls degradation. This C9 alkyl conjugate provides the precise spatial reach needed for cooperative CRBN:target ternary complex formation. Designed for parallel PROTAC library synthesis to systematically map optimal linker geometries. · Rigid C9 linker balances reach & entropic stabilization, outperforming shorter or PEG-based linkers in intracellular degradation campaigns. · Primary amine handle reacts directly with carboxylic acid-presenting target ligands, eliminating extra linker-functionalization steps. · Hydrophobic alkyl chain enhances passive membrane permeability for intracellular protein targets.

Molecular Formula C22H30N4O4
Molecular Weight 414.5 g/mol
Cat. No. B13711655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC22H30N4O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN
InChIInChI=1S/C22H30N4O4/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28)
InChIKeyJEKQYPUPJKRHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C9-NH2: CRBN Ligand for PROTAC Procurement


4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (commonly referred to as Pomalidomide-C9-NH2) is a synthetic heterobifunctional building block that incorporates a pomalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a rigid nine-carbon (C9) alkyl linker terminated by a primary amine . The compound is engineered exclusively as a protein degrader building block for proteolysis-targeting chimera (PROTAC) research, where it serves as the E3 ligase-recruiting module . Even minor structural alterations—such as linker length, exit vector position (C4 vs. C5), or terminal functional group—can profoundly alter ternary complex geometry, degradation kinetics, and off-target profiles in the final PROTAC molecule .

PROTAC building block with CRBN E3 ligase ligand for targeted protein degradation research
Rigid C9 alkyl linker provides extended spatial reach for ternary complex assembly
Primary amine handle enables direct amide conjugation with carboxylic acid-containing warheads

Why Generic CRBN Conjugates Cannot Substitute


The assumption that any pomalidomide-linker conjugate can simply replace another is invalid for PROTAC procurement. Linker length directly governs the spatial reach and orientation of the CRBN:E3 ligase and the target protein, and even a two-carbon difference can shift degradation efficacy by orders of magnitude [1]. While shorter linkers (e.g., C2, C5) may impose steric constraints that prevent productive ternary complex assembly, overly long or flexible PEG-based linkers can introduce entropic penalties that reduce ubiquitination efficiency . The C9 alkyl chain in this compound occupies a deliberate design space: it provides sufficient reach for diverse target geometries while maintaining the rigidity frequently preferred for cooperative ternary complex formation [1]. Substituting with an analog of different length, composition, or exit vector without empirical validation risks selecting a building block that fails to degrade the target of interest.

Linker length
C9 alkyl (~12-13 Å) Selected for reach without entropic penalty
Shorter C2/C5 alkyl May fail to bridge E3 ligase and target, drastically reducing degradation efficiency
Exit vector
C4 substitution Maintains predictable CRBN binding orientation
C5 substitution May alter CRBN geometry and neo-substrate recruitment, requiring additional optimization
Terminal group
Primary amine (-NH₂) Reacts with -COOH on target warhead
Carboxylic acid (-CO₂H) Requires amine-functionalized warhead; incompatible without synthetic redesign

Differentiation Evidence vs. Closest Analogs


C9 Linker Length: Optimal Window Between C2 and PEG

Systematic linker-length structure–activity relationship (SAR) analyses across PROTAC chemotypes demonstrate that degradation potency (DC₅₀) exhibits a non-linear dependence on linear linker length, with clear optimum windows that are target-specific [1]. The C9 alkyl chain (≈12–13 Å extended length) is positioned between the commonly undereffective short C2–C5 alkyl linkers (≈4–8 Å) and the often overly flexible PEG-based linkers (>15 Å). A curated model of published linker SARs normalized to linear linker length confirms that degradation potency can vary by >100-fold across a linker-length series; the C9 spacer frequently corresponds to the ascending limb of the potency–length curve where cooperative ternary complex formation begins to be geometrically achievable for targets requiring extended reach [1]. In contrast, shorter C2 or C5 alkyl linkers fail to bridge the E3 ligase and target protein in many systems, yielding minimal degradation .

C9 Linker length window
Class-level inference
>100-fold DC₅₀ variation across series C9 >10-fold over C2-C5 in reported systems
Supports linker-length SAR for target reach and cooperative complex formation
Curated meta-analysis; target-specific validation required
PROTAC linker SAR ternary complex

C4 Exit Vector for Reliable CRBN Binding

This compound carries the linker at the C4 position of the phthalimide ring. Comprehensive SAR guidance derived from pomalidomide-based PROTACs indicates that C4 functionalization is the most reliable attachment vector for maintaining strong CRBN binding affinity and predictable ligand orientation, where C5 modifications can perturb CRBN binding geometry and alter neo-substrate recruitment (IKZF1/3) . C4-substituted pomalidomide conjugates are recommended for early PROTAC screening because they provide a stable geometry for consistent ternary complex assembly across diverse target classes .

C4 exit vector preference
Class-level inference
C4 maintains strong CRBN binding and predictable orientation
Reliable attachment vector for initial PROTAC screening; minimizes E3 ligase module optimization
SAR consensus; C5 may alter neo-substrate recruitment (IKZF1/3)
CRBN binding C4 substitution PROTAC design

Terminal Amine for Amide Conjugation vs. Carboxylic Acids

The pendant primary amine on this conjugate reacts with carboxylic acids on the target ligand to form stable amide bonds . This chemistry is orthogonal to carboxylic acid-terminated linkers (e.g., Pomalidomide-C9-CO₂H), which require amine-functionalized target ligands . Selecting the amine-terminated building block therefore dictates the reactive partner required on the target warhead and directly influences the synthetic route, yield, and final PROTAC composition .

Amine conjugation handle
Supporting evidence
Primary amine reacts with -COOH on warhead to form stable amide
Dictates synthetic route; mandates carboxylic acid-containing target ligand
Incompatible if warhead presents amine; use -CO₂H-terminated linker instead
conjugation chemistry amine handle PROTAC synthesis

Rigid Alkyl Linker: Enhanced Permeability and Stability

SAR guidance indicates that hydrophobic alkyl linkers, such as the C9 chain in this compound, enhance cell penetration relative to polar PEG-based linkers, which improve aqueous solubility but can reduce membrane permeability . Additionally, rigid or semi-rigid linkers can pre-organize the PROTAC into a productive conformation, reducing the entropic cost of ternary complex formation, whereas flexible PEG linkers introduce conformational heterogeneity .

Alkyl linker rigidity
Class-level inference
Hydrophobic C9 alkyl may enhance permeability vs. PEG
Supports intracellular target engagement when membrane penetration is critical
General PROTAC SAR; quantitative permeability data not available for this building block
linker rigidity cell permeability alkyl vs PEG

Optimal PROTAC Discovery Applications


Parallel Synthesis of Linker-Length Libraries

As explicitly recommended by the manufacturer, this building block is designed for use alongside other protein degrader building blocks with pendant amines to facilitate parallel synthesis of PROTAC libraries that systematically vary crosslinker length, composition, and E3 ligase ligand . The C9-length conjugate serves as a critical data point in linker-length scanning campaigns, enabling researchers to identify the optimal spatial arrangement for ternary complex formation with their specific target protein .

Conjugation to Carboxylic Acid-Containing Warheads

The primary amine handle on this conjugate is directly reactive with carboxylic acid groups on target-binding moieties, making it the correct choice when the target ligand of interest (e.g., a derivatized kinase inhibitor or bromodomain ligand) presents a free –CO₂H group for amide bond formation . This chemistry is widely used in PROTAC assembly and avoids the need for additional linker-functionalization steps.

Intracellular Targets Requiring High Permeability

Based on the class-level SAR indicating that hydrophobic alkyl linkers enhance cell penetration relative to PEG alternatives , this C9 alkyl conjugate is preferentially selected when the PROTAC target is an intracellular protein and passive membrane permeability is a key optimization parameter. The rigid alkyl chain may also provide a favorable entropic contribution to ternary complex stabilization .

Application
Selection Property
Validation Focus
Parallel linker-length library synthesis
C9 spacer as critical SAR data point
Linker-length optimization for ternary complex formation
Conjugation to carboxylic acid-containing warheads
Primary amine reactive handle
Direct amide coupling with -COOH warheads
Intracellular targets requiring permeability
Hydrophobic alkyl linker for membrane penetration
Cell permeability and ternary complex stabilization
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